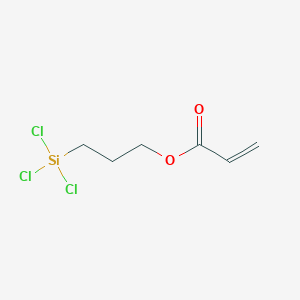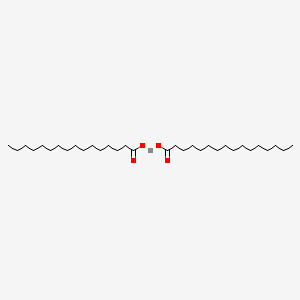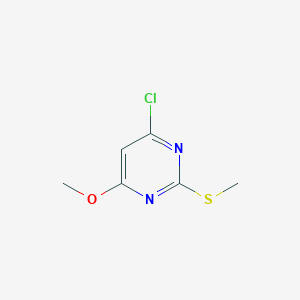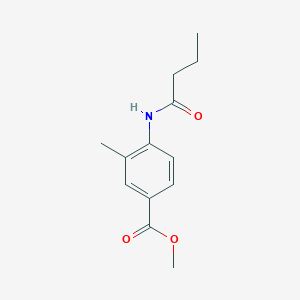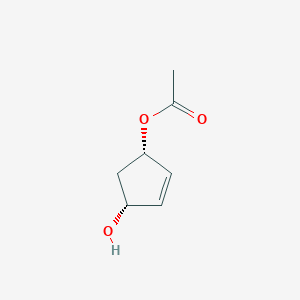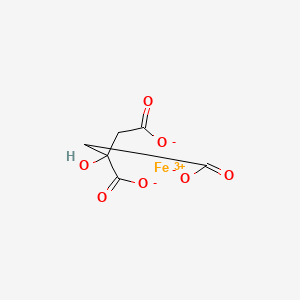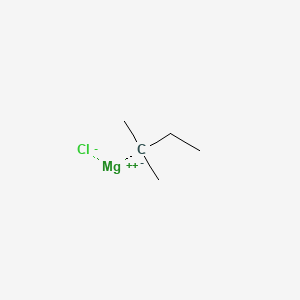
1,1-Dimethylpropylmagnesium chloride
Übersicht
Beschreibung
1,1-Dimethylpropylmagnesium chloride is a highly reactive organometallic compound that is commonly used in organic synthesis. This compound is a Grignard reagent, which is a type of organometallic compound that is widely used in organic chemistry for the formation of carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Organometallic Synthesis
1,1-Dimethylpropylmagnesium chloride is utilized in the synthesis of organostannanes. For example, the reaction of menthylmagnesium chloride (MenMgCl) with triphenyltin chloride results in the formation of menthyltriphenyltin compounds. Such reactions involve epimerization mechanisms and one-electron-transfer reactions, highlighting the reagent's role in complex organometallic syntheses (Dakternieks et al., 1999).
Catalysis in Isomerization
In the field of catalysis, 1,1-dimethylpropylmagnesium chloride aids in the isomerization of 1-alkenes to (E)-2-alkenes. This process is important in the stereoselective synthesis of various alkenylsilanes, demonstrating the reagent's effectiveness in specific catalytic transformations (Kobayashi et al., 2009).
Role in Magnetic Resonance Spectroscopy Studies
The compound's utility extends to spectroscopy, where its analogs are used to study the configurational stability of primary Grignard reagents. For instance, 3,3-dimethylbutylmagnesium chloride has been examined using nuclear magnetic resonance (NMR) to understand inversion of configuration at the magnesium-centered carbon atoms (Whitesides et al., 1965).
Applications in Dehydrohalogenation
Cobalt-catalyzed reactions of haloalkanes with similar magnesium chloride compounds lead to regioselective dehydrohalogenation. This reaction mechanism is distinct from conventional E2 elimination, showcasing the reagent's versatility in facilitating unique chemical transformations (Kobayashi et al., 2008).
Investigations in Organometallic Chemistry
Research in organometallic chemistry often involves the use of 1,1-dimethylpropylmagnesium chloride or its derivatives. For instance, the synthesis of adamantyl-based Group 13 organometallic compounds employs adamantylmagnesium bromide, showcasing the potential for creating novel organometallic structures (Vohs et al., 2003).
Synthesis of Heterocycles and Aldehydes
The compound is also instrumental in the synthesis of heterocycles, like benzimidazoles and indoles, through the reduction of functionalized nitroarenes with phenylmagnesium chloride. This demonstrates its role in the generation of important organic compounds (Dohle et al., 2003).
Eigenschaften
IUPAC Name |
magnesium;2-methylbutane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKWHMOEKFXMPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C-](C)C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylpropylmagnesium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




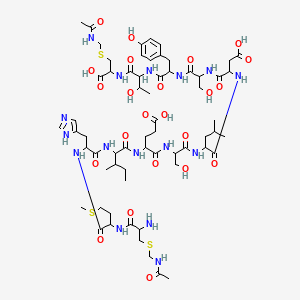
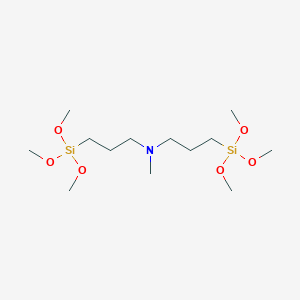
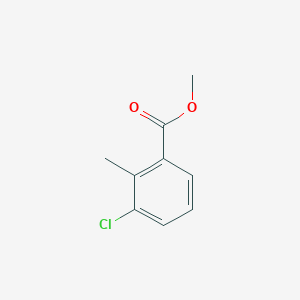
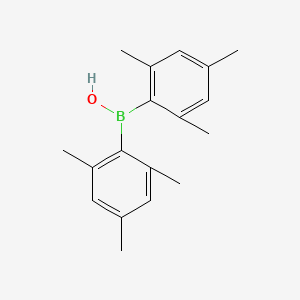
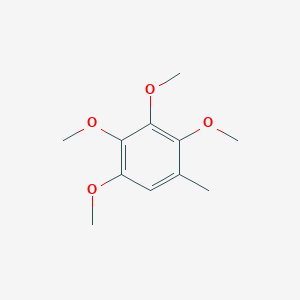
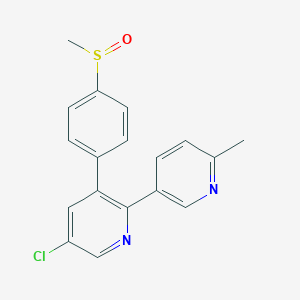
![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)
